

Clemastanin B structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clemastanin B

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Antiviral Activity and Mechanism of Action

Clemastanin B, a lignan glycoside derived from *Isatis indigotica* root (Ban Lan Gen), exhibits **potent and broad-spectrum anti-influenza activity** [1] [2]. The table below summarizes its quantitative antiviral performance and primary mechanisms.

Virus Type	Specific Subtypes/Strains	Reported Activity (IC ₅₀)	Primary Antiviral Mechanisms
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| **Human Influenza A** [2] | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 mg/mL | • Inhibits viral attachment to host cells [1] [2]. • Suppresses viral multiplication/replication [1]. • Blocks viral endocytosis and uncoating; retains viral ribonucleoprotein (RNP) in the nucleus, preventing export [2]. | | **Avian Influenza A** [2] | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to human influenza A, as activity is against the same viral functions) | | **Influenza B** [2] | Not Specified | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to influenza A) | | **Other Tested Viruses** (e.g., RSV, Adenovirus, Rhinovirus) [2] [3] | ADV3, RSV, PIV3, EV71, HRV | Inactive | N/A |

Key Experimental Protocols for Antiviral Assessment

The following methodologies are crucial for evaluating the antiviral modes of action summarized above.

- **CPE Reduction and MTT Assay (Therapeutic Action):**

- **Procedure:** Cell monolayers are infected with a virus suspension. After adsorption, the unabsorbed virus is removed, and maintenance medium containing serial dilutions of **Clemastanin B** is added [1].
- **Measurement:** Virus-induced cytopathic effect (CPE) is observed under a microscope. Cell viability is quantified using MTT assay, where metabolically active cells convert MTT into a purple formazan product; absorbance is measured at 570 nm [1].
- **Calculation:** Protection rate is calculated as: $[(OD_{exp} - OD_{virus_control}) / (OD_{cell_control} - OD_{virus_control})] * 100\%$ [1].

- **Prophylaxis Assay:**

- **Procedure:** Cell monolayers are pre-treated with **Clemastanin B** for several hours. The compound is removed, and cells are then infected with the virus [1].

- **Virus Attachment Inhibition Assay:**

- **Procedure:** The virus and **Clemastanin B** are simultaneously added to cell monolayers and incubated to allow attachment. The mixture is then removed, and maintenance medium is added to assess subsequent infection [1].

- **Direct Virucidal Assay:**

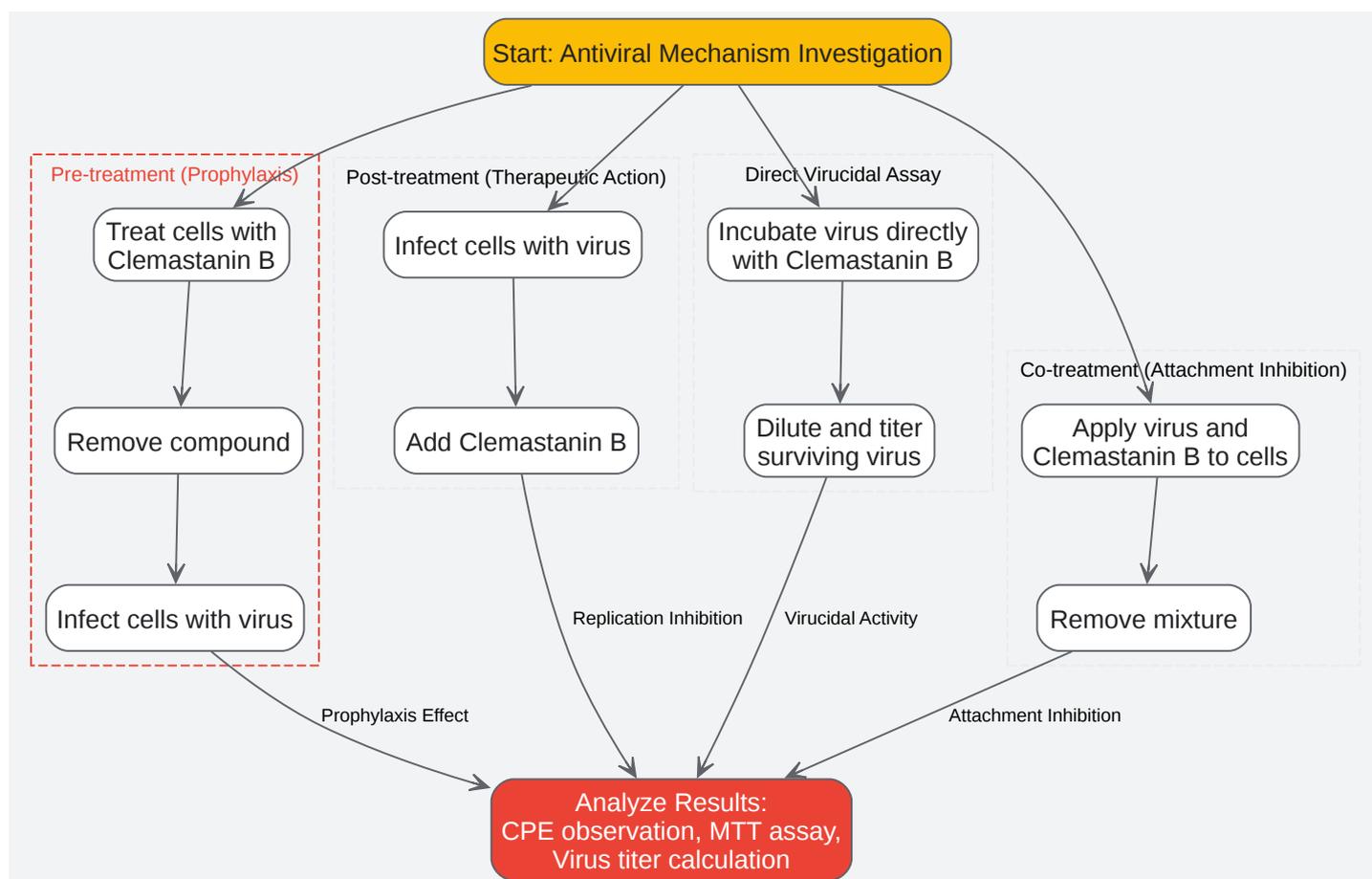
- **Procedure:** The virus is incubated directly with **Clemastanin B** for a set period. The mixture is then diluted to inactivate the compound, and the surviving virus titer is determined [1].

Structural Insights and Biosynthesis

While a full SAR is unavailable, research has identified that **Clemastanin B** is a **lignan glycoside**, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-0-β-D-glucopyranoside [4] [2]. Its activity is linked to the **glycosylation** of its lignan backbone.

- **Role of Glycosyltransferases:** The biosynthesis of **Clemastanin B** in *Isatis indigotica* depends on specific UDP-glycosyltransferases (UGTs). **liUGT4** has been identified as the key enzyme responsible for the glycosylation of lariciresinol, playing a dominant role in the production of **Clemastanin B** [4]. This highlights the critical importance of the sugar moieties for its biological activity.

The following diagram illustrates the primary experimental workflow used to characterize **Clemastanin B**'s mechanisms of action against the influenza virus.



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Research Summary

Clemastanin B is a promising anti-influenza agent with a multi-target mechanism. Future SAR studies could focus on:

- **Modifying the sugar units:** Exploring different glycosylation patterns or sugars.
- **Modifying the lignan aglycone:** Investigating the impact of the core lignan structure on potency and spectrum.
- **Developing semi-synthetic derivatives:** To improve efficacy and drug-like properties.

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To cite this document: Smolecule. [Clemastanin B structure-activity relationship analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1488249#clemastanin-b-structure-activity-relationship-analysis>]

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